molecular formula C20H25N5O4S B2779029 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-nitrophenyl)acetamide CAS No. 899749-31-6

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-nitrophenyl)acetamide

Cat. No.: B2779029
CAS No.: 899749-31-6
M. Wt: 431.51
InChI Key: HGEBPLDNGLAAEV-UHFFFAOYSA-N
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Description

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C20H25N5O4S and its molecular weight is 431.51. The purity is usually 95%.
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Biological Activity

The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-nitrophenyl)acetamide is a complex organic molecule with potential pharmacological applications. Its structure includes a quinazolinone core and various functional groups that suggest diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N5O4SC_{20}H_{25}N_{5}O_{4}S, with a molecular weight of approximately 431.51 g/mol. The unique combination of a hexahydroquinazoline moiety, a dimethylaminoethyl group, and a thioether linkage contributes to its biological properties.

1. Kinase Inhibition

Research indicates that compounds containing a quinazolinone core often exhibit kinase inhibition properties. The structural motif present in this compound suggests potential efficacy against various kinases involved in cellular signaling pathways associated with cancer and other diseases.

2. Antimicrobial Activity

Preliminary studies have shown that quinazolinone derivatives can possess antimicrobial properties. For instance, related compounds have demonstrated effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa in vitro . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities to known antimicrobial agents suggest potential activity.

3. Matrix Metalloproteinase (MMP) Inhibition

The inhibition of matrix metalloproteinases (MMPs) is critical for cancer therapy as these enzymes play a significant role in tumor invasion and metastasis. Compounds similar to the one have been investigated for their ability to inhibit MMP activity, particularly MMP-9, which is implicated in cancer cell migration . Although direct studies on this specific compound are lacking, the structural characteristics indicate it may also modulate MMP activity.

Case Studies

A study focusing on quinazolinone derivatives highlighted their potential in inhibiting cell migration through MMP modulation. In assays conducted on COS-1 cells (which lack MMP expression), certain derivatives showed significant inhibition of migration at concentrations up to 50 μM without inducing cytotoxicity. This suggests that compounds like this compound could be explored further for similar effects .

Structure–Activity Relationship (SAR) Analysis

The biological activity of quinazolinone derivatives often correlates with their structural features. For instance:

  • Dimethylamino Group : Enhances solubility and bioavailability.
  • Thioether Linkage : May contribute to improved binding affinity to target proteins.

These features can be systematically analyzed to optimize the compound's efficacy against specific biological targets.

Properties

IUPAC Name

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S/c1-23(2)11-12-24-16-9-5-3-7-14(16)19(22-20(24)27)30-13-18(26)21-15-8-4-6-10-17(15)25(28)29/h4,6,8,10H,3,5,7,9,11-13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEBPLDNGLAAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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